molecular formula C17H21IN2S B13756606 Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide CAS No. 77985-02-5

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide

Cat. No.: B13756606
CAS No.: 77985-02-5
M. Wt: 412.3 g/mol
InChI Key: NUBUGWJISZCDCY-UHFFFAOYSA-M
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Description

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium compound with a phenothiazine core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in different experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-phenothiazin-10-ylethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity. This can lead to cell lysis or inhibition of cellular processes. Additionally, the phenothiazine core can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Trimethylphenylammonium iodide: Similar structure but with a phenyl group instead of a phenothiazine core.

    Thiazinamium methylsulfate: Another phenothiazine derivative with different substituents.

    Ferrocenylmethyltrimethylammonium iodide: Contains a ferrocene group instead of a phenothiazine core .

Uniqueness

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is unique due to its phenothiazine core, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with biological membranes and proteins. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Properties

CAS No.

77985-02-5

Molecular Formula

C17H21IN2S

Molecular Weight

412.3 g/mol

IUPAC Name

trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide

InChI

InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

NUBUGWJISZCDCY-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-]

Origin of Product

United States

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